molecular formula C24H18FNO5 B11294717 methyl 3-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

methyl 3-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

Cat. No.: B11294717
M. Wt: 419.4 g/mol
InChI Key: UUQXFHZBCGBXFK-UHFFFAOYSA-N
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Description

METHYL 3-[3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE is a complex organic compound that features a benzopyran core with a fluorophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with a suitable benzopyran derivative under acidic conditions, followed by esterification with methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

METHYL 3-[3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-[3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the benzopyran core can modulate biological activity through various pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A selective serotonin reuptake inhibitor with a similar fluorophenyl group.

    Benzofuran Derivatives: Compounds with a benzopyran core that exhibit diverse biological activities.

Uniqueness

METHYL 3-[3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 3-[[3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H18FNO5/c1-30-23(28)16-3-2-4-19(12-16)26-22(27)15-7-10-20-17(11-15)13-21(31-24(20)29)14-5-8-18(25)9-6-14/h2-12,21H,13H2,1H3,(H,26,27)

InChI Key

UUQXFHZBCGBXFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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